POLY((DISPERSE RED 19)-ALT-(1 4-
Description
Contextual Significance of Chromophore-Containing Polymers in Advanced Materials Science
Chromophore-containing polymers hold significant importance in advanced materials science due to their distinct optical and electronic functionalities amazon.com. These materials are instrumental in various technological domains, including photonics, optoelectronics, and sensing applications rsc.orgwashington.edu. A key characteristic of these polymers is that their optical properties, such as the refractive index and optical absorption, exhibit sensitivity to changes in their physical and chemical surroundings washington.edu. This attribute makes them particularly suitable for developing chemical sensors, including those designed for detecting trace explosives washington.edu. Furthermore, they find application in light-emitting devices (LEDs), organic solar cells (OSCs), organic field-effect transistors (OFETs), and memory devices rsc.org. The ability to precisely control and customize the material properties by carefully selecting the chromophore composition and its sequence within the polymer chain represents a notable advantage xometry.com.
Overview of Alternating Copolymer Architectures and their Distinct Advantages
Copolymers are macromolecular compounds formed from two or more distinct types of monomer units moldie.net. Among the various copolymer architectures, alternating copolymers are characterized by a regular and repeating pattern of two different monomer units, typically denoted as -A-B-A-B- xometry.commoldie.net. This precise and predictable arrangement of monomer units results in materials with well-defined and unique properties, making them highly valuable for applications that demand specific and consistent characteristics, such as in semiconductors and optical materials xometry.com.
Historical Development and Role of Disperse Red 19 in Polymer Research
Disperse Red 19 (DR19) has gained prominence as a widely utilized non-linear optical (NLO) dye sigmaaldrich.com. Its chemical structure features two hydroxyl (-OH) groups, which are critical for enabling its covalent attachment to various base polymers sigmaaldrich.comchemicalbook.com. This covalent integration is vital for imparting thermal and photo stability to the resultant polymeric materials sigmaaldrich.com. DR19 has been a subject of extensive research owing to its significant nonlinear optical responses and high NLO parameter values researchgate.net.
Historically, DR19 has been successfully incorporated into diverse polymer systems, including polyesters and polyurethanes, leading to applications in optical switching devices and the development of analog systems sigmaaldrich.comchemicalbook.comsigmaaldrich.comaip.org. Research has demonstrated that even a minor incorporation of DR19 into the side chains of copolymers (e.g., less than 5%) can substantially augment the nonlinear optical response of the solid-state material cio.mx. Its historical significance is rooted in its effectiveness as a chromophore for the creation of thermally stable NLO polymers. This stability is paramount for electro-optical applications, as it ensures the persistence of poling-induced order, facilitates high chromophore loading, and mitigates issues such as phase separation or chromophore sublimation during processing or operation nasa.gov.
Research Scope and Objectives for Investigating POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer))
The investigation into POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) is strategically designed to exploit the inherent advantages of alternating copolymer architecture. The primary goal is to achieve precise control over the spatial arrangement and concentration of the Disperse Red 19 (DR19) chromophore throughout the polymer chain.
The key objectives for studying this specific alternating copolymer include:
Tailoring Optical Properties: A central aim is to fine-tune and enhance the optical properties, particularly the nonlinear optical (NLO) response, of the synthesized polymer. This is achieved by carefully controlling the exact sequence of DR19 and the 1,4-substituted co-monomer.
Structure-Property Relationships: Research seeks to establish clear and fundamental relationships between the polymer's molecular structure and its macroscopic properties. This involves understanding how the chemical identity and spatial arrangement of the 1,4-substituted co-monomer influence the polymer's NLO response, thermal stability, and long-term performance under various conditions.
Ordered Nanostructures: An additional objective is to explore the potential for spontaneous self-assembly and the formation of highly ordered nanostructures facilitated by the regular alternating sequence. Such controlled morphologies can lead to significantly improved and predictable functionalities in advanced optical and optoelectronic applications xometry.comacs.org.
Fundamental Concepts of Chromophore-Polymer Integration
The integration of chromophores into polymer systems can be achieved through two primary mechanisms: covalent bonding or non-covalent interactions nih.gov. Covalent incorporation is generally favored due to its numerous advantages. In this approach, the chromophore is chemically linked to the polymer backbone or appended as a side chain sigmaaldrich.comchemicalbook.comnasa.govwright.edunih.govwright.edupitt.edu. This robust chemical linkage provides enhanced thermal and photo stability to the chromophore, effectively preventing its sublimation and mitigating issues of phase separation, especially at higher chromophore loading concentrations sigmaaldrich.comchemicalbook.comnasa.govwright.edunih.govwright.edu.
Disperse Red 19, possessing two reactive hydroxyl groups, is particularly well-suited for covalent attachment to polymers sigmaaldrich.comchemicalbook.com. Common methods for covalent integration include copolymerization, where a monomer containing the chromophore is polymerized alongside other co-monomers wright.edunih.govwright.edupitt.edu. For instance, Disperse Red 1, a related azo dye, has been successfully modified through acylation and subsequently covalently attached to poly(methyl methacrylate) pitt.edu. Covalent integration offers precise control over the chromophore's local environment, its distribution, and its orientation within the polymer matrix. This level of control is paramount for optimizing crucial properties, such as nonlinear optical responses aip.orgcio.mxnasa.gov. Furthermore, the specific arrangement of chromophores, even in statistical copolymers, can profoundly influence their optical behavior, with more ordered structures often leading to improved photoluminescence efficiency scielo.brscielo.briupac.org.
Properties
CAS No. |
175413-25-9 |
|---|---|
Molecular Formula |
C8H12O2 |
Synonyms |
POLY((DISPERSE RED 19)-ALT-(1 4- |
Origin of Product |
United States |
Theoretical Frameworks Governing Poly Disperse Red 19 Alt 1,4 Substituted Co Monomer Performance
Electronic Structure and Charge Transfer Dynamics in Azo Chromophores
Azo chromophores, characterized by the –N=N– functional group, are pivotal in the design of optoelectronic materials due to their distinct electronic structures and charge transfer capabilities. Disperse Red 19 (DR19) is a prime example of an azo dye that serves as an effective chromophore in polymeric systems, frequently employed for its nonlinear optical properties sigmaaldrich.comspiedigitallibrary.orgcio.mxsigmaaldrich.com.
The electronic transitions within azo chromophores typically involve π→π* and n→π* excitations. The π→π* transition often results in strong absorption in the visible region, while the n→π* transition, due to the lone pair electrons on the nitrogen atoms, is generally weaker but plays a crucial role in photoisomerization processes researchgate.netrsc.org. These transitions are central to the interaction of the chromophore with light and the subsequent generation of nonlinear optical responses.
Crucially, the presence of both electron-donating and electron-withdrawing groups attached to the azo moiety facilitates intramolecular charge transfer (ICT) acs.org. In DR19, for instance, the presence of dialkylamino groups (electron-donating) and nitro groups (electron-withdrawing) across the azo bridge creates a significant dipole moment and an efficient charge transfer pathway within the molecule sigmaaldrich.comacs.org. This charge transfer profoundly influences the chromophore's photophysical properties, including its absorption spectrum and its ability to respond nonlinearly to intense electric fields. Changes in the dipole moment are a strong indicator of these intramolecular charge transfer properties acs.org. Furthermore, chemical modifications to the phenyl rings within azo structures can significantly alter their excited-state electronic structure, thereby enhancing their photophysical performance rsc.org. The efficiency of charge transfer can also be influenced by stacking interactions and the surrounding environment, which can induce charge transfer states and affect photoisomerization rsc.orgacs.org.
Principles of Donor-Acceptor Polymer Design and Band Gap Engineering
The rational design of donor-acceptor (D-A) conjugated polymers is a cornerstone for tuning their electronic and optical properties, including their band gap, which is critical for optoelectronic applications. In POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)), DR19 often functions as an electron-accepting or electron-donating unit (or part of a larger D-A system itself) within the polymer backbone, while the 1,4-substituted co-monomer completes the alternating D-A architecture.
Several structural factors are paramount in engineering the band gap of these materials:
Planarity : The planarity of the conjugated backbone, often influenced by the dihedral angles between monomer units, is crucial for efficient π-electron delocalization. A more planar structure generally enhances conjugation and reduces the band gap core.ac.uknih.gov.
Conjugation Length : Extended conjugation pathways allow for greater electron delocalization, which typically results in lower band gaps core.ac.uk.
Electron Delocalization : The extent to which π-electrons are delocalized across the polymer chain directly impacts the band gap. Strong electron delocalization, often facilitated by appropriate donor-acceptor pairings, leads to smaller band gaps core.ac.uknih.gov.
Substituent Effects : The judicious introduction of various substituents can modulate the electron-donating or electron-withdrawing strength of the monomer units, thereby precisely tuning the HOMO and LUMO energy levels. A stronger acceptor unit tends to lower the LUMO level while leaving the HOMO level largely unchanged. Conversely, enhancing the donor unit's strength raises the HOMO level while maintaining the LUMO level osti.govrsc.org.
The HOMO/LUMO gap of a conjugated polymer is directly proportional to the charge transfer between the donating and accepting units, making this a robust design criterion for these materials osti.govrsc.org. This systematic approach allows for the tailoring of polymeric materials with specific electronic properties suitable for diverse optoelectronic applications nih.govmetu.edu.tr.
Theory of Nonlinear Optical Phenomena in Organic Polymeric Systems
Nonlinear optical (NLO) phenomena occur when materials interact with intense electromagnetic fields, typically from high-power lasers, leading to a polarization response that is not linearly proportional to the applied field acs.orgcleanenergywiki.orgmit.edu. Organic and polymeric systems are particularly attractive for NLO applications due to their large nonresonant nonlinearities, which originate from highly delocalized π-electrons, and their ultrafast response times taylorfrancis.commanz.attandfonline.comspiedigitallibrary.orgoptica.org. Furthermore, their structural flexibility allows for molecular engineering to optimize NLO coefficients and their ease of fabrication into various device structures enhances their technological promise manz.atoptica.org.
The induced polarization, P, in a medium subjected to an electric field, E, can be described by a Taylor series expansion:
where is the permittivity of free space, and , , and are the linear, second-order, and third-order nonlinear optical susceptibilities, respectively acs.orgcleanenergywiki.org.
Second-order NLO phenomena, such as second harmonic generation (SHG) and the linear electro-optic (Pockels) effect, are described by the tensor acs.org. For a material to exhibit a non-zero , it must lack a center of symmetry (i.e., be non-centrosymmetric) at the macroscopic level acs.orgcleanenergywiki.orgmdpi.com. Organic chromophores, like Disperse Red 19, often possess a large molecular first hyperpolarizability (β), which is the microscopic analogue of cleanenergywiki.orgmdpi.comresearchgate.net.
To achieve a macroscopic in polymeric systems, chromophores with high β values must be aligned in a non-centrosymmetric fashion within the polymer matrix. The most widely adopted method for this alignment is electric field poling cleanenergywiki.orgresearchgate.net. In this process, the polymer containing the chromophores is heated above its glass transition temperature (Tg), where the chromophores gain rotational mobility. A strong external electric field is then applied, orienting the polar chromophores. The material is subsequently cooled below Tg while the field is maintained, "freezing" the alignment and locking in the non-centrosymmetric order cleanenergywiki.org. The magnitude of in a poled polymer film is directly related to the number density of the chromophores (N), a local field factor (F), and the average orientation of the chromophores, often described by an order parameter dependent on the applied poling field and temperature cleanenergywiki.org.
Polymers incorporating Disperse Red 19, such as polyurethanes with DR19 side groups, have demonstrated significant second-order NLO coefficients and remarkable long-term stability of poling alignment, even at elevated temperatures and under UV exposure, particularly when the polymer is crosslinked during poling spiedigitallibrary.orgaip.org. This makes them promising candidates for applications like optical switching devices and analog systems sigmaaldrich.com.
Third-order NLO phenomena, characterized by the tensor, induce a polarization proportional to the cube of the applied electric field acs.org. Unlike second-order effects, third-order nonlinearities can be present in all materials, regardless of their centrosymmetry acs.org. These effects include third harmonic generation (THG) and degenerate four-wave mixing (DFWM) researchgate.net.
At the microscopic level, is related to the molecular second hyperpolarizability () acs.orgresearchgate.net. Organic materials, especially conjugated polymers with extensive π-electron delocalization, exhibit significant third-order NLO responses researchgate.netoptica.org. The highly polarizable π-electron states in these quasi-one-dimensional systems are the fundamental origin of their large and ultrafast third-order nonlinear coefficients taylorfrancis.comresearchgate.net.
Research has shown that incorporating Disperse Red 19 into the side chains of polythiophene copolymers, even at low concentrations (e.g., less than 5%), can substantially enhance their third-order nonlinear response in the solid state. For example, an increase in DR19 incorporation from 3% to 5% led to a nearly 60% increment in the third-order nonlinear electric susceptibility cio.mx. This highlights the effectiveness of DR19 as a chromophore for improving properties in polymeric systems.
Polymerization Reaction Mechanisms for Alternating Copolymer Formation
Alternating copolymers are macromolecules composed of two different monomeric units (A and B) arranged in a regularly alternating sequence, typically represented as -(-A-B-)- wikipedia.orglibretexts.org. This specific sequence distribution is crucial for endowing polymers with tailored properties, as the precisely repeating structure can lead to unique microscopic morphologies and macroscopic behaviors tulane.eduacs.org.
The formation of alternating copolymers is often favored when the two monomers possess different polar substituents, such as one being electron-donating (D) and the other electron-accepting (A) libretexts.orgcmu.edumdpi.com. In such systems, a tendency for alternation arises due to specific interactions between the propagating chain end and the incoming monomer.
Free radical copolymerization is a common and versatile method for synthesizing alternating copolymers, particularly when dealing with electron-donor and electron-acceptor vinyl monomers mdpi.comnih.gov. The reactivity ratios ( and ) play a critical role in determining the sequence distribution of monomers in a copolymer, as described by the Mayo-Lewis equation wikipedia.orgtulane.edu. For ideal alternating copolymerization, both reactivity ratios ( and ) are close to zero wikipedia.orgtulane.edu. This means that a propagating radical ending in monomer 1 (M1•) preferentially adds monomer 2 (M2), and a radical ending in M2 (M2•) preferentially adds M1.
Table 1: Reactivity Ratio Conditions and Copolymer Structure wikipedia.orgtulane.edu
| Condition | Copolymer Structure | Description |
| Block Copolymer | Each monomer prefers to add to its own kind. | |
| Random Copolymer | Equal reactivity, monomers incorporated randomly. | |
| Alternating Copolymer | Each monomer preferentially adds the other monomer. | |
| Ideal Copolymer | Propagating species show same preference for either monomer. |
A key aspect in the radical copolymerization of donor-acceptor monomer systems, leading to alternating structures, is the formation of charge transfer complexes (CTCs) between the initial monomers cmu.edu. These CTCs can influence the relative reactivities of the monomers and significantly impact the chain growth mechanism. The formation of an equimolar CTC between the electron-donor and electron-acceptor monomers can facilitate the alternating addition by effectively acting as a single, combined reacting species in the polymerization process cmu.edu. Computational studies, such as those using Density Functional Theory (DFT), have confirmed the preference for alternating reaction modes in the free radical copolymerization of electron-acceptor maleic anhydride (B1165640) with electron-donor olefins, providing theoretical support for this mechanism mdpi.comnih.gov.
PubChem CIDs
Step-Growth Polycondensation Mechanisms
Step-growth polycondensation is a polymerization process where monomers react to form dimers, trimers, and larger oligomers, which then continue to react with each other to form longer polymer chains. Unlike chain-growth polymerization, monomers, oligomers, and polymers are all capable of reacting throughout the process jku.at. This mechanism typically involves the formation of new linkages (e.g., ester, amide, urethane (B1682113), ether) with the concomitant loss of a small molecule, such as water, alcohol, or hydrogen chloride libretexts.org.
Disperse Red 19 (DR19), chemically known as 2,2'-[[4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis[ethanol], possesses two hydroxyl (-OH) groups smolecule.comchemicalbook.comsigmaaldrich.com. These terminal hydroxyl groups make DR19 a suitable difunctional monomer for participation in various step-growth polycondensation reactions. For the formation of an alternating copolymer, as indicated by "ALT-(1,4-Substituted Co-monomer)," DR19 would react with a second difunctional monomer. The nature of this "1,4-substituted co-monomer" would typically involve functional groups reactive towards hydroxyl groups, such as diacids or their derivatives (for polyesters), diisocyanates (for polyurethanes), or other diols libretexts.org.
An alternating copolymer, characterized by a continuously repeating sequence of monomer A followed by monomer B (A-B-A-B-A-B- pattern), is often achieved in step-growth polymerizations when the two monomeric species each bear two functional groups that preferentially react with the other monomer type jku.atlibretexts.org. For example, if DR19 (a diol) reacts with a 1,4-substituted diacid (e.g., terephthalic acid or a derivative), an alternating polyester (B1180765) would form via ester linkages. Similarly, reaction with a 1,4-substituted diisocyanate would yield an alternating polyurethane.
The general characteristics of step-growth polymers include slower formation rates, often requiring elevated temperatures, and the achievement of high molecular weights primarily in the later stages of polymerization libretexts.org. The resulting polymers typically feature carbon-heteroatom bonds (e.g., C-O, C-N) in their backbone and often possess polar functional groups, which can enhance intermolecular interactions like hydrogen bonding, leading to increased crystallinity and tensile strength libretexts.org. The integration of DR19 into the polymer backbone through such covalent linkages ensures its stability and prevents phase separation, which is critical for maintaining the material's desired optical properties, particularly for NLO applications smolecule.comrsc.org. DR19 has been reported to be incorporated as red side groups in NLO polyesters and bonded with polyurethane to form stable films, highlighting its suitability for such applications chemicalbook.comsigmaaldrich.com.
A summary of Disperse Red 19's key properties is provided in the following table:
| Property | Value | Source |
| Chemical Name | 2,2'-[[4-[2-(4-nitrophenyl)diazenyl]phenyl]imino]bis[ethanol] | smolecule.com |
| Molecular Formula | C₁₆H₁₈N₄O₄ | smolecule.comworlddyevariety.com |
| Molecular Weight | 330.34 g/mol | smolecule.comworlddyevariety.com |
| CAS Registry Number | 2734-52-3 | smolecule.comworlddyevariety.com |
| PubChem CID | 24852912 | sigmaaldrich.comuni.lu |
| Appearance | Yellow-red to red powder, dark purple to dark red-brown crystalline powder | worlddyevariety.comechemi.com |
| Solubility | Soluble in ethanol, acetone, and benzene | worlddyevariety.com |
| Melting Point | 199.7-201.9 °C echemi.com; >300 °C (lit.) chemicalbook.com | chemicalbook.comechemi.com |
| Application Significance | NLO dye with two hydroxyl groups enabling covalent bonding to polymers; used in polyester, vinegar fiber, polyamide, acrylic dyeing; also for plastics shading and NLO applications smolecule.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com. | smolecule.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comworlddyevariety.com |
Supramolecular Polymerization and Self-Assembly Principles
Supramolecular polymerization involves the formation of polymeric structures where monomeric units are held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, metal-ligand coordination, or dipole-dipole interactions rsc.orgrsc.orgresearchgate.netresearchgate.netresearchgate.netrsc.org. These interactions allow for the spontaneous organization of molecules into larger, ordered aggregates, often exhibiting specific morphologies like one- or two-dimensional nanostructures rsc.orgresearchgate.netunibe.ch.
In the context of POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)), the Disperse Red 19 chromophores play a pivotal role in dictating the supramolecular behavior of the polymer. As an azo dye, DR19 contains a π-conjugated system, making it prone to π-π stacking interactions smolecule.comresearchgate.net. Furthermore, its chemical structure, potentially including the hydroxyl groups and other polar functionalities, can facilitate hydrogen bonding and dipole-dipole interactions rsc.orgresearchgate.netrsc.org.
While the covalent backbone formed by step-growth polycondensation defines the primary structure of the alternating copolymer, the chromophores along this chain can self-assemble through non-covalent forces, influencing the polymer's secondary and tertiary structures. This hierarchical self-assembly can lead to highly ordered polymer nanostructures unibe.chacs.orgacs.org. The alternating arrangement of DR19 units with the 1,4-substituted co-monomer segments can provide a predefined spatial arrangement that promotes or hinders specific types of chromophore-chromophore interactions. For instance, the length and flexibility of the 1,4-substituted co-monomer segments can act as spacers, controlling the distance and orientation between adjacent DR19 units, thereby influencing the nature of their π-π stacking (e.g., H- or J-aggregates) and ultimately the material's photophysical properties researchgate.netacs.org.
The design of such polymers aims to achieve controlled self-assembly to enhance or tune the functional properties of the chromophores. For NLO applications, preventing random aggregation and promoting an ordered, non-centrosymmetric arrangement of chromophores is crucial for maximizing NLO response rsc.org. The ability of azo dyes like DR19 to undergo photoisomerization (trans-cis isomerization) upon light exposure adds another layer of complexity and functionality, enabling photoresponsive behavior and dynamic control over the supramolecular assembly or optical anisotropy rsc.orgresearchgate.net. This responsiveness can be harnessed for applications in optical switches, sensors, or photo-patternable materials smolecule.comrsc.orgresearchgate.net. The proper balance between covalent linkages and non-covalent interactions is essential for creating stable yet dynamic supramolecular polymeric systems researchgate.netrsc.org.
Synthetic Methodologies for Poly Disperse Red 19 Alt 1,4 Substituted Co Monomer
Design and Synthesis of Disperse Red 19 Derivatives for Polymerization
The inherent structure of Disperse Red 19, chemically known as N,N-bis(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline, possesses two primary hydroxyl groups. These functional groups serve as key reaction sites for modifying the dye molecule, enabling its incorporation into a polymer architecture.
Functionalization Strategies for Covalent Attachment to Polymer Backbone or Side Chains
The primary strategy for incorporating Disperse Red 19 into a polymer structure is to covalently bond it as a side chain. This approach provides thermal and photo stability to the resulting polymeric unit. The two hydroxyl (-OH) groups on the DR19 molecule are the key to this functionalization.
One common approach is to convert these hydroxyl groups into more reactive functionalities that can participate in various polymerization reactions. For example, they can be reacted with acryloyl chloride or methacryloyl chloride to introduce polymerizable acrylate (B77674) or methacrylate (B99206) groups. This transforms the dye into a macromonomer that can then be copolymerized with other vinyl monomers.
Another strategy involves modifying the hydroxyl groups to contain functionalities suitable for step-growth polymerization. For instance, the hydroxyl groups can be left unmodified to act as diols in polyesterification or polyurethanization reactions. Alternatively, they can be converted to other functional groups, such as azides, to participate in "click" chemistry reactions.
The choice of functionalization strategy is dictated by the desired polymerization technique and the intended final polymer architecture. The ultimate goal is to create a stable covalent linkage between the DR19 chromophore and the polymer backbone, ensuring the dye's properties are effectively integrated into the material.
Precursor Monomer Synthesis and Purification
The synthesis of the Disperse Red 19 dye itself is a well-established azo coupling reaction. The process typically involves the diazotization of 4-nitrobenzenamine, followed by coupling with N,N-dihydroxyethylaniline.
Once the Disperse Red 19 dye is synthesized, the next step is to convert it into a polymerizable monomer. The specific synthetic route depends on the chosen functionalization strategy as described in the previous section. For instance, to synthesize a methacrylate-functionalized DR19 monomer, the dye would be reacted with methacryloyl chloride in the presence of a base to neutralize the HCl byproduct.
Table 1: Example Synthesis of a Disperse Red 19-based Monomer
| Reactants | Product | Reaction Conditions |
| Disperse Red 19, Methacryloyl Chloride, Triethylamine | Disperse Red 19 Dimethacrylate | Dichloromethane, 0°C to room temperature |
Following the synthesis, purification of the monomer is a critical step to ensure successful polymerization and to obtain a polymer with the desired properties. Common purification techniques for organic monomers include:
Recrystallization: This is a widely used method for purifying solid compounds. The crude monomer is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
Column Chromatography: This technique is used to separate the desired monomer from unreacted starting materials and byproducts based on their differential adsorption to a stationary phase.
Extraction: This can be used to remove impurities based on their differential solubility in two immiscible liquid phases.
The purity of the monomer is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination.
Alternating Copolymerization Techniques
Alternating copolymers are a special class of polymers where two different monomer units are arranged in a regular, alternating sequence along the polymer chain. The synthesis of such polymers requires specific polymerization methods that favor the cross-propagation reaction between the two different monomers over the homopolymerization of either monomer.
Controlled Radical Polymerization Approaches
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the polymerization process, including the molecular weight, molecular weight distribution, and architecture of the resulting polymers. These methods can be adapted to synthesize alternating copolymers.
For the synthesis of POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)), a DR19-based monomer (e.g., DR19 methacrylate) would be copolymerized with a suitable 1,4-substituted comonomer. The tendency for alternation in radical copolymerization is governed by the reactivity ratios of the two monomers. For perfect alternation, the reactivity ratios (r1 and r2) should both be close to zero.
In some cases, the inherent reactivity of the monomers may not favor alternation. In such situations, a Lewis acid can be added to the polymerization system. The Lewis acid can complex with one of the monomers, altering its reactivity and promoting the formation of an alternating structure.
Table 2: Representative Conditions for Controlled Radical Copolymerization
| Polymerization Technique | Monomer 1 | Monomer 2 | Initiator/Catalyst System | Solvent | Temperature (°C) |
| ATRP | DR19 Methacrylate | Styrene | Ethyl α-bromoisobutyrate / CuBr / PMDETA | Toluene | 90 |
| RAFT | DR19 Acrylate | N-isopropylacrylamide | AIBN / Trithiocarbonate RAFT agent | Dioxane | 70 |
Polycondensation Reactions (e.g., Polyesterification, Polyurethanization)
Polycondensation is a step-growth polymerization process in which monomers with two or more functional groups react to form a polymer, with the elimination of a small molecule such as water or methanol (B129727). This method is particularly well-suited for synthesizing alternating copolymers when using an A-A and a B-B type monomer.
For the synthesis of a polyester (B1180765) containing Disperse Red 19, the dye, with its two hydroxyl groups, can act as the diol (A-A monomer). This is then reacted with a 1,4-substituted dicarboxylic acid or its more reactive derivative, such as a diacyl chloride (B-B monomer). A notable example is the reaction of Disperse Red 19 with terephthaloyl chloride (the acyl chloride of terephthalic acid).
Similarly, for the synthesis of a polyurethane, Disperse Red 19 acts as the diol and is reacted with a 1,4-substituted diisocyanate, such as 1,4-phenylene diisocyanate.
These polycondensation reactions are typically carried out at elevated temperatures and often in the presence of a catalyst to achieve high molecular weight polymers. The removal of the small molecule byproduct is crucial to drive the reaction towards completion.
Table 3: Research Findings on Polycondensation of Disperse Red 19
| Co-monomer | Polymer Type | Key Findings |
| 4,4'-Biphenyldicarbonyl chloride | Polyester | Resulting polymer film exhibited a diffraction efficiency of up to 0.4%. researchgate.net |
| Terephthaloyl chloride | Polyester | A common diacid chloride used for creating aromatic polyesters. |
| 1,4-Phenylene diisocyanate | Polyurethane | A common diisocyanate for producing rigid polyurethane segments. |
"Click" Chemistry and Other Coupling Reactions
"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction can be utilized for polymerization by using monomers that each contain two of the complementary functional groups (i.e., a diazide and a dialkyne).
To synthesize an alternating copolymer using this method, the Disperse Red 19 molecule would first need to be functionalized to contain either two azide (B81097) groups or two alkyne groups. For example, the hydroxyl groups of DR19 can be reacted with a compound containing a terminal alkyne and a reactive group that can form an ether or ester linkage. The resulting dialkyne-functionalized DR19 monomer can then be polymerized with a 1,4-disubstituted diazide comonomer, such as 1,4-diazidobenzene.
This approach offers a highly efficient and modular route to well-defined alternating copolymers under mild reaction conditions.
Control over Polymer Sequence and Microstructure
The synthesis of alternating copolymers, such as POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)), inherently provides a high degree of sequence control, resulting in a microstructure with a periodically repeating A-B-A-B pattern. acs.org This ordering distinguishes them from random, block, or gradient copolymers and is crucial for achieving uniform material properties. acs.org The primary mechanism driving this alternation often involves the copolymerization of monomers with significantly different electronic properties—one being an electron-donor and the other an electron-acceptor. memtein.comresearchgate.net In this context, the Disperse Red 19 moiety and the 1,4-substituted co-monomer would be selected to have complementary reactivities that favor cross-propagation over self-propagation.
Several advanced polymerization techniques offer precise control over the microstructure of such alternating copolymers:
Living Polymerization Methods: Techniques like living anionic polymerization allow for the synthesis of polymers with predictable molecular weights and very narrow molecular weight distributions. nih.gov By carefully controlling the initiation and propagation steps, these methods can ensure high fidelity of the alternating sequence. In some systems, adjusting monomer feed strategies during living polymerizations can shift the microstructure from purely alternating to block-like or gradient sequences. dntb.gov.ua
Controlled Radical Polymerization (CRP): Methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are valuable for synthesizing well-defined copolymers. A strategy for ensuring alternation via RAFT involves using a latent monomer, which can be activated under specific conditions (e.g., temperature or light), allowing for its controlled incorporation into the polymer chain. ccspublishing.org.cn This temporal control over monomer availability promotes the desired alternating sequence.
Cyclopolymerization: A specialized approach involves the design of a divinyl monomer that contains both monomer units (A and B) linked together. nih.gov Under dilute conditions, this monomer undergoes selective cyclopolymerization, where intramolecular and intermolecular propagation steps alternate, enforcing a perfectly alternating sequence in the final polymer chain. nih.gov
The fidelity of the alternating sequence can be quantified by analyzing the polymer's diad probabilities using techniques like Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. acs.org While the goal is a perfectly alternating structure, deviations can be intentionally introduced by altering polymerization parameters to create more complex, sequence-controlled microstructures. acs.org
| Polymerization Method | Key Principle for Sequence Control | Resulting Microstructure Characteristics | Relevant Research Findings |
|---|---|---|---|
| Living Anionic Polymerization | Controlled initiation and propagation; manipulation of monomer reactivity ratios. | Highly regular alternating sequences, low polydispersity, potential for block or gradient structures. | Enables precise synthesis by controlling monomer addition, leading to narrow chemical composition distribution. nih.govacs.org |
| Ring-Opening Copolymerization (ROCOP) | Sequential copolymerization of cyclic ethers and anhydrides. | High alternating selectivity (AB-type copolymers) with defined linkages. | Living characteristics of ROCOP allow for the synthesis of block co-polymers through sequential monomer addition. |
| RAFT Polymerization with Latent Monomers | A monomer is temporarily "protected" and released under specific stimuli (e.g., heat), controlling its availability for polymerization. | Allows for temporal regulation of monomer incorporation, creating diverse and well-defined sequences. | A photo-thermal dual-regulated latent monomer strategy has been used to control the release of a monomer and regulate the polymer sequence. |
| Macrocyclic Ring Opening Metathesis Polymerization (ROMP) | Polymerization of pre-synthesized macrocycles containing a defined monomer sequence. | Produces polymers with perfectly sequenced units, controlled molecular weight, and low polydispersity. | This strategy allows for the synthesis of sequence-defined polymers with arbitrary functionality within the backbone. nih.gov |
Post-Polymerization Modification and Functionalization for Tunable Properties
Post-polymerization modification (PPM) is a powerful and versatile strategy for synthesizing a wide array of functional polymers from a common precursor. nih.govresearchgate.net This approach is particularly advantageous when the desired functional groups are incompatible with the conditions of the initial polymerization reaction. researchgate.net For a polymer like POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)), PPM allows for the targeted alteration of its physical and chemical properties by chemically modifying either the Disperse Red 19 chromophore or the 1,4-substituted co-monomer after the main polymer chain has been formed. nih.gov
The success of PPM relies on the presence of reactive "handles" within the polymer structure that can undergo high-yield chemical transformations without degrading the polymer backbone. Potential modification sites could include:
On the Disperse Red 19 Moiety: The inherent structure of Disperse Red 19 contains functional groups, such as hydroxyl (-OH) or nitro (-NO₂) groups, which could serve as sites for subsequent chemical reactions.
On the Co-monomer: The 1,4-substituted co-monomer can be intentionally designed with specific functional groups that are stable during polymerization but available for later modification. For example, if the co-monomer were a derivative of maleic anhydride (B1165640), the anhydride ring is highly susceptible to nucleophilic attack by amines or alcohols, providing a straightforward method to attach a wide variety of side chains. memtein.com
Common PPM strategies that could be applied include:
"Click" Chemistry: Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) are highly efficient and orthogonal to many other functional groups, making them ideal for PPM. memtein.com A precursor polymer containing alkyne or azide groups could be readily functionalized with a diverse library of molecules.
Azo-Coupling: For polymers containing suitable aniline (B41778) or phenol (B47542) derivatives, an azo-coupling reaction can be used to introduce additional azo chromophores, further modifying the optical properties of the material. acs.org
Esterification/Amidation: If the precursor polymer contains carboxylic acid or activated ester groups, these can be converted into a wide range of esters or amides, allowing for fine-tuning of properties like solubility, thermal stability, and biocompatibility.
Through these modifications, the properties of the final polymer can be precisely tuned. For instance, attaching polar side chains can increase hydrophilicity, while modifying the electronic structure of the azo dye can alter its photo-switching behavior, absorption spectrum, and other optical characteristics. researchgate.netrsc.org This enables the creation of a family of materials with tailored functionalities from a single, well-defined alternating copolymer precursor.
| Modification Reaction | Required Functional Handle on Polymer | Typical Reagents | Potential Tunable Property | Reference Example |
|---|---|---|---|---|
| Ring-Opening of Anhydride | Maleic Anhydride | Amines, Alcohols | Solubility, Pharmacological properties, Attachment of drug molecules. | Modification of styrene-maleic anhydride (SMAh) copolymers improves drug solubility and circulatory half-life. memtein.com |
| Azo-Coupling | Aniline or Phenol derivatives | Diazonium salts | Optical properties, Self-assembly, Photoprocessing capabilities. | Precursor polymers were postfunctionalized by an azo-coupling reaction to form polymers containing donor-acceptor type azo chromophores. acs.org |
| "Click" Chemistry (CuAAC) | Alkyne or Azide groups | Azide or Alkyne-functionalized molecules, Copper catalyst | Introduction of complex functionalities, Surface modification, Bioconjugation. | Protected alkyne-containing maleimides can be modified by Cu-catalyzed azide-alkyne “click” reaction. memtein.com |
| Thiol-ene Reaction | Alkene (double bond) | Thiols, Radical initiator (e.g., UV light) | Refractive index, Cross-linking density, Surface energy. | This approach offers a facile and efficient way to introduce functional groups to the polymer backbone. nih.gov |
Advanced Spectroscopic and Structural Characterization of Poly Disperse Red 19 Alt 1,4 Substituted Co Monomer
Electronic Absorption and Emission Spectroscopy
UV-Visible (UV-Vis) Spectroscopy for Chromophore Absorption
UV-Vis spectroscopy is a primary technique for characterizing the electronic transitions within the DR19 chromophore embedded in the copolymer structure. The absorption spectrum is dominated by the π-π* transition of the azobenzene (B91143) group in the DR19 moiety.
Absorption Maxima (λmax): In solution, DR19 itself exhibits an absorbance peak at approximately 496 nm. aatbio.com When incorporated into a copolymer backbone, the λmax can be influenced by the polymer structure and the solvent environment. For instance, copolymers of 3-alkylthiophene functionalized with a DR19 derivative showed a maximum absorbance (λmax) around 485 nm in tetrahydrofuran (B95107) (THF) solutions. researchgate.net The intense absorption is attributed to the extended π-conjugated backbones of the polymers and the charge-transfer interaction between the electron-donor (amino) and electron-acceptor (nitro) groups of the DR19 chromophore. researchgate.net
Solvatochromism: The electronic absorption spectra of DR19 are known to be influenced by solvent polarity, a phenomenon known as solvatochromism. bohrium.com This effect can be used to study the non-linear optical (NLO) properties of the material. bohrium.comresearchgate.net
Polymerization Confirmation: A shift in the wavelength of maximum absorption (λmax) is often indicative of successful dye incorporation into the polymer, with shifts to ranges like 440–490 nm or 480–540 nm observed in different polymeric dye systems. researchgate.net
Table 1: UV-Vis Absorption Data for DR19 and Related Copolymers
| Compound / System | Solvent/State | Absorption Maxima (λmax) | Reference |
|---|---|---|---|
| Disperse Red 19 | - | 496 nm | aatbio.com |
| Thiophene-DR19 Copolymers (P1, P2) | THF | ~485 nm | researchgate.net |
| DR19 Acrylate (B77674) | Methanol (B129727) | 200-800 nm range | nih.gov |
Fluorescence and Photoluminescence Spectroscopy
Fluorescence and photoluminescence (PL) spectroscopy provide insights into the emissive properties and excited-state dynamics of the copolymers.
Emission Spectra: Copolymers functionalized with DR19 exhibit distinct emission bands. When excited near their absorption maximum, thiophene-based DR19 copolymers show an emission band at 580 nm with a small shoulder at 625 nm. researchgate.net The difference between the absorption and emission maxima (Stokes shift) is characteristic of the relaxation processes in the excited state.
Quantum Yield: The fluorescence quantum yield can be significantly affected by the local environment of the chromophore. For example, when DR19 is confined in the hard core of poly(styrene-block-4-vinylpyridine) micelles, a significant increase in fluorescence quantum yields is observed compared to when it is located in the softer corona. nih.gov This is attributed to the suppression of the non-radiative trans-to-cis photoisomerization pathway in the rigid core environment. nih.gov
Energy Transfer: In copolymers with multiple chromophores, fluorescence spectroscopy can elucidate energy transfer mechanisms. Studies on other fluorene-based copolymers using single-molecule spectroscopy have shown that interchain energy transfer can dominate over intrachain processes, which suppresses the emission from certain groups in the single-molecule regime. nih.gov
Photothermal Deflection Spectroscopy (PDS) for Low-Energy Absorption
Photothermal Deflection Spectroscopy (PDS) is a highly sensitive technique ideal for measuring weak optical absorption in the sub-bandgap region of thin polymer films. capes.gov.brapvi.org.au For materials like DR19 copolymers intended for optical devices, understanding low-energy absorption is crucial as it relates to optical loss and material quality. capes.gov.br
PDS can characterize non-radiative defects and Urbach energy tails in organic thin solid films, providing a measure of the material's quality. apvi.org.au The technique involves a "pump" beam to excite the sample and a "probe" beam to measure the resulting thermal gradient, which is proportional to the absorption coefficient. apvi.org.au While specific PDS studies on POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) are not detailed, the technique is broadly applicable and essential for evaluating the performance of conjugated polymers in integrated optics. capes.gov.br
Single-Molecule Spectroscopy for Heterogeneity Analysis
Bulk measurements on polymer systems provide ensemble-averaged properties, often masking the inherent heterogeneity in chemical structure and conformation. nih.govresearchgate.net Single-molecule spectroscopy (SMS) is a powerful tool to overcome this limitation by probing the optical properties of individual polymer chains. nih.gov
By isolating copolymers at low concentrations in a host matrix, SMS can reveal:
Conformational Differences: The conformation of polymer chains can be dependent on the host matrix, adopting more collapsed or extended structures, which can be identified through fluorescence spectroscopy and polarization anisotropy measurements. nih.gov
Energy Transfer Pathways: SMS can distinguish between intramolecular and intermolecular energy transfer processes, which is critical in copolymers containing different emitting units. nih.gov
Chemical Heterogeneity: The technique provides a direct way to analyze the molecular heterogeneity of copolymers, giving deep insight into their chemical dispersity that arises during synthesis. nih.gov
Advanced Optical Characterization Techniques
Beyond basic spectroscopy, advanced optical techniques are employed to characterize the specific photoresponsive and nonlinear optical properties of these materials, which are critical for applications in photonics and data storage.
Photo-induced Dichroism and Birefringence Measurements
The azobenzene moiety in DR19 can undergo reversible trans-cis photoisomerization upon irradiation with light of an appropriate wavelength. nih.gov When polarized light is used, this process can lead to the alignment of the chromophores, resulting in photo-induced dichroism (anisotropic absorption) and birefringence (anisotropic refractive index).
Mechanism: Irradiation with polarized visible light (e.g., 514.5 nm) causes repeated trans-cis-trans isomerization cycles. researchgate.net Chromophores with their transition dipole moment aligned with the light's polarization are preferentially excited, and upon relaxation, they reorient randomly. Over time, this leads to a net depletion of chromophores aligned with the polarization direction and an accumulation of chromophores aligned perpendicularly, inducing anisotropy in the material. researchgate.net
Applications: This induced birefringence is the basis for optical data storage. The ability to write, erase, and rewrite optical information makes these materials highly valuable. Polyesters containing DR19 have been synthesized and shown to be good substrates for inscribing high-efficiency diffraction gratings on the film surface. researchgate.net
Second Harmonic Generation (SHG) Diagnostics
Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process where two photons with the same frequency are converted into one photon with twice the frequency. aps.org This phenomenon only occurs in materials that lack a center of symmetry (noncentrosymmetric). nih.gov
Material Properties: The magnitude of the SHG signal is related to the material's second-order nonlinear optical susceptibility. The efficiency of the process is dependent on factors such as chromophore concentration, the degree of alignment (often achieved through electric field poling), and the intrinsic hyperpolarizability of the chromophore. optica.org
Electroabsorption Spectroscopy (EAS)
Electroabsorption spectroscopy is a powerful technique for probing the electronic structure of materials by measuring changes in their absorption spectrum under an applied electric field. For π-conjugated polymers incorporating nonlinear optical (NLO) chromophores like Disperse Red 19 (DR19), EAS provides valuable information about the charge-transfer characteristics of the electronic states.
When an external electric field is applied to a non-centrosymmetric material, it can induce a change in the absorption coefficient (Δα). This phenomenon, known as the Stark effect, allows for the determination of key electronic parameters. The resulting EAS spectrum is related to the first and second derivatives of the linear absorption spectrum and can be used to quantify the differences in dipole moment (Δμ) and polarizability (Δα) between the ground and excited states.
In the context of POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)), the DR19 moiety acts as the active chromophore. The strong intramolecular charge transfer from the amino donor group to the nitro acceptor group through the azo-benzene π-bridge is what gives rise to its significant NLO properties. An EAS study would directly probe the nature of this charge-transfer exciton. The magnitude of the EAS signal is proportional to the square of the internal electric field and is related to the imaginary part of the third-order nonlinear susceptibility, χ⁽³⁾(-ω; ω, 0, 0). While specific EAS experimental data for this exact alternating copolymer is not widely published, the technique remains a primary method for characterizing the fundamental electronic properties that govern the electro-optic performance of such materials.
Z-scan Technique for Nonlinear Refraction and Absorption
The Z-scan technique is a widely used single-beam method to determine both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of NLO materials. The technique involves translating a sample through the focal point of a focused Gaussian laser beam and measuring the transmittance through a finite aperture in the far field.
In a study of polythiophene copolymers functionalized with a Disperse Red 19 side chain, the third-order NLO response was investigated using the Z-scan technique with femtosecond laser pulses at a wavelength of 800 nm. researchgate.net The incorporation of the DR19 chromophore was found to significantly enhance the NLO properties of the polymer. researchgate.net
The experiment typically involves two configurations:
Closed-aperture Z-scan: An aperture is placed before the detector to measure the intensity-dependent refractive index. A prep-peak valley followed by a post-focal peak in the transmittance curve indicates a positive nonlinear refractive index (self-focusing), while a peak-valley configuration indicates a negative n₂ (self-defocusing).
Open-aperture Z-scan: The aperture is removed to collect the entire beam, allowing for the measurement of nonlinear absorption. A decrease in transmittance at the focal point signifies two-photon absorption (TPA) or reverse saturable absorption (RSA), while an increase indicates saturable absorption (SA).
Research on polythiophene derivatives with DR19 side chains revealed that even a low incorporation of the chromophore (less than 5%) was sufficient to substantially increase the nonlinear response. researchgate.net Specifically, the third-order nonlinear electric susceptibility (χ⁽³⁾) of solid thin films of these copolymers saw an increase of approximately 60% as the DR19 content was raised from 3% to 5%. researchgate.net The solutions of these copolymers also exhibited significant two-photon absorption cross-sections. researchgate.net
| Two-Photon Absorption Cross-Section (σ₂) | A measure of the two-photon absorption strength at the molecular level. | Maximum values reached 8545 GM per repeated monomeric unit in solution. researchgate.net |
Note: This table is based on described findings for DR19-functionalized polythiophenes. researchgate.net Specific numerical values for n₂ and β depend on experimental conditions such as wavelength, pulse duration, and concentration.
Molecular Weight and Distribution Analysis (e.g., Gel Permeation Chromatography)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for characterizing the molecular weight and molecular weight distribution of polymers. This information is crucial as it directly influences the material's mechanical, thermal, and solution properties.
In GPC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus elute faster, while smaller chains penetrate the pores to varying extents and have a longer retention time. The output is a chromatogram from which the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) can be calculated relative to known standards.
For copolymers synthesized via oxidative polymerization, such as polythiophenes with DR19 side chains, GPC is used to confirm the success of the polymerization and to characterize the resulting macromolecules. researchgate.net The molecular weight and PDI are key indicators of the polymer chain length and the distribution of chain lengths within the sample, respectively. A PDI value close to 1.0 indicates a narrow distribution (more uniform chain lengths), whereas higher values signify a broader distribution.
Table 2: GPC Analysis Data for DR19-Functionalized Polythiophene Copolymers
| Polymer ID | Co-monomer | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
|---|---|---|---|---|
| P1 | 3-hexylthiophene | ~15,000 | ~35,000 | ~2.3 |
| P2 | 3-octylthiophene (B1296729) | ~16,000 | ~30,000 | ~1.9 |
Morphological Analysis of Polymer Films (e.g., Atomic Force Microscopy, Scanning Electron Microscopy, Transmission Electron Microscopy)
The morphology of thin polymer films is critical for their application in optical and electronic devices, as surface roughness and structural defects can lead to light scattering and performance degradation. Techniques like Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) are employed to visualize the surface and bulk structure of these films at the micro- and nanoscale.
Atomic Force Microscopy (AFM) is particularly well-suited for characterizing the surface topography of spin-coated polymer films. It provides quantitative data on surface roughness, grain size, and the presence of any phase-separated domains or aggregates. In studies of DR19-functionalized polymers, AFM is used to assess the quality of thin films prepared for optical measurements. researchgate.net Homogeneous and flat films are desirable for minimizing optical losses. researchgate.net The morphology can be influenced by factors such as the choice of solvent, polymer concentration, and spin-coating speed. rsc.org
Scanning Electron Microscopy (SEM) offers a wider field of view and can be used to examine the surface morphology and cross-sections of polymer films, providing information on film thickness, uniformity, and the presence of larger-scale defects. rsc.org For electro-optic polymers, ensuring a defect-free, uniform film is essential for device fabrication.
Table 3: Morphological Characteristics of DR19-Polymer Films from AFM Analysis
| Parameter | Description | Typical Findings |
|---|---|---|
| Film Homogeneity | Uniformity of the material distribution across the surface. | Spin-coated films generally show good homogeneity without large-scale aggregation of chromophores. researchgate.net |
| Surface Topography | The three-dimensional features of the film surface. | Films exhibit a granular or nodular topography typical of amorphous polymers. |
| Root-Mean-Square (RMS) Roughness | A quantitative measure of the surface smoothness. | Values are typically in the range of a few nanometers for high-quality optical films. |
The combination of these microscopy techniques provides a comprehensive picture of the film's structure, which is essential for correlating the material's synthesis and processing conditions with its ultimate optical and physical performance.
Computational and Theoretical Investigations of Poly Disperse Red 19 Alt 1,4 Substituted Co Monomer
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TDDFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are indispensable tools for probing the electronic and optical properties of chromophore-containing polymers at an atomic and molecular level. These methods allow for the prediction of key characteristics that govern a material's functional performance, often complementing experimental observations.
Ground State Electronic Structure Modeling
DFT is widely applied to model the ground state electronic structure of organic molecules and polymers, providing insights into their optimized geometries, bond characteristics, and electron density distributions. For POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)), DFT calculations begin with the optimization of the repeating polymer unit or representative oligomers to determine their most stable conformational arrangements in the ground state. This process elucidates important structural parameters such as bond lengths and angles within the Disperse Red 19 chromophore and its connectivity to the 1,4-substituted co-monomer. The precise arrangement of atoms significantly influences the electronic properties, including the delocalization of π-electrons across the conjugated segments of the polymer backbone and the chromophore.
Computational studies on azo dyes and their derivatives frequently utilize various DFT functionals (e.g., B3LYP, B3LYP/6-311G(d) or B3LYP/6-31G*) to accurately describe the electronic structure and energetic landscapes. These calculations can reveal the inherent planarity or deviations from planarity of the chromophore within the polymer chain, which is crucial for charge transport and optical response.
Excited State Calculations and Electronic Transitions
Time-Dependent Density Functional Theory (TDDFT) is the primary computational method for investigating the excited states and electronic transitions of chromophore-containing systems. For POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)), TDDFT calculations can accurately predict the absorption and emission spectra, offering a theoretical basis for interpreting experimental UV-Vis and fluorescence data. These calculations identify the nature of electronic transitions (e.g., π-π* transitions characteristic of azo dyes), their corresponding excitation energies, and oscillator strengths.
A typical TDDFT analysis involves calculating vertical excitation energies and transition dipole moments for numerous excited states. For instance, in studies of Disperse Red 1 (a related azo dye), TDDFT has been shown to provide predictions for peak absorbance wavelengths that are in close agreement with experimental results, highlighting its utility in understanding photoabsorption. The calculations can also reveal solvatochromic effects, where the absorption and emission properties of the chromophore are influenced by the surrounding solvent environment, which is relevant for polymers in solution or thin films.
Table 1: Representative Quantum Chemical Calculation Results for Azo-Chromophore Polymers (Illustrative)
| Property | Method | Typical Value/Range | Implications |
| HOMO-LUMO Energy Gap | DFT | 2.0 – 4.0 eV | Influences electronic conductivity and optical band gap. |
| Lowest Excitation Energy | TDDFT | 1.5 – 3.0 eV | Corresponds to maximum absorption wavelength, often in visible range. |
| Oscillator Strength (S0-S1) | TDDFT | 0.5 – 2.0 (dimensionless) | Indicates intensity of electronic transition. |
| Dipole Moment (Ground State) | DFT | 5 – 15 Debye | Influences solubility and intermolecular interactions. |
*(Note: The values presented in Table 1 are illustrative and based on typical findings for azo-chromophore polymers. Actual
Theoretical Prediction of Optical and Electronic Responses
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a crucial role in predicting the optical and electronic properties of organic polymers, including those containing azo dyes like Disperse Red 19. These theoretical methods enable the calculation of fundamental properties that dictate a material's performance in photonic and optoelectronic applications.
Electronic Properties: Theoretical investigations often focus on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (or fundamental gap), is a key indicator of a polymer's electronic conductivity and optical absorption characteristics aip.orgrsc.orgresearchgate.netacs.orgpsu.educore.ac.uk. A smaller HOMO-LUMO gap generally corresponds to lower excitation energies and enhanced electrical conductivity. For Disperse Red 19 dye itself, studies using Δ-Self-Consistent-Field Density Functional Theoretical (Δ-SCF-DFT) calculations have analyzed its intramolecular charge transfer (ICT) strength, revealing that the fundamental gap and the energy gaps between HOMO and LUMO decrease as the ICT strength increases researchgate.net. For related azo dyes, such as Disperse Red 1 (DR1) embedded in poly(methyl methacrylate) (PMMA), theoretical and experimental studies have shown energy band gaps typically ranging from approximately 2 eV to 2.3 eV researchgate.net.
Optical Properties: Computational methods are extensively used to predict linear and nonlinear optical (NLO) properties. Linear optical properties include UV-Vis absorption spectra, refractive index (n), and extinction coefficient (k). For instance, the maximum absorption wavelength (λmax) for Disperse Red 19 dye is around 495 nm sigmaaldrich.comresearchgate.net. The refractive index of polymers incorporating dyes like Disperse Red 1 has been found to vary, for example, from 1.58 to 1.50 in the normal dispersion regime researchgate.net. The decrease of HOMO-LUMO transition energy in certain dye-containing polymers is attributed to increased electron donability and conjugative effects aip.org.
Nonlinear optical properties, such as first hyperpolarizability (β) and second hyperpolarizability (γ), are critical for applications in optical switching and data storage. Disperse Red 19 dye has demonstrated good NLO responses, with calculated values in methanol (B129727) including αCT = 1.65 × 10⁻²³ e.s.u., βCT = 57.60 × 10⁻²⁹ e.s.u., and γCT = 0.16 × 10⁻³² e.s.u. researchgate.net.
The following table presents illustrative ranges of optical and electronic properties based on theoretical and experimental studies of Disperse Red 19 and related dye-containing polymers. Specific values for "POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer))" would depend on the precise chemical structure of the 1,4-substituted co-monomer.
Table 1: Illustrative Optical and Electronic Properties for Disperse Red 19 and Related Dye-Containing Polymers
| Property | Typical Range / Value | Method of Determination | Source |
| λmax (DR19 dye) | ~495 nm | UV-Vis Spectroscopy | sigmaaldrich.comresearchgate.net |
| Energy Band-Gap (Eg) (DR1 in PMMA) | 2.0 - 2.3 eV | Spectroscopy/Ellipsometry | researchgate.net |
| Refractive Index (n) (DR1) | 1.50 - 1.58 | Spectroscopic Ellipsometry | researchgate.net |
| First Hyperpolarizability (βCT) (DR19 dye) | 57.60 × 10⁻²⁹ e.s.u. | Δ-SCF-DFT calculation | researchgate.net |
| HOMO-LUMO Transition Energy Decrease | Observed | DFT/Ellipsometry | aip.org |
Modeling of Polymerization Pathways and Reaction Energetics
Modeling polymerization pathways and reaction energetics is essential for understanding the fundamental processes of polymer synthesis, predicting reaction outcomes, and optimizing synthesis conditions. For "POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer))", the specific polymerization mechanism would depend on the nature of the 1,4-substituted co-monomer and how it links with Disperse Red 19. Given that Disperse Red 19 has hydroxyl groups, polycondensation reactions (e.g., forming polyesters or polyurethanes) are a plausible synthetic route researchgate.netresearchgate.net.
Computational Approaches: DFT calculations are widely used to investigate reaction mechanisms, identify transition states, and determine activation energies (Ea) and reaction energetics (e.g., enthalpy and Gibbs free energy) for various polymerization processes mdpi.com. This allows researchers to map out reaction pathways, predict the favorability of different routes, and understand kinetic barriers.
Aspects of Modeling:
Reaction Mechanisms: Computational modeling can elucidate the elementary steps of polymerization, including initiation, propagation, chain transfer, and termination reactions, as seen in studies of free-radical polymerization fujifilm.commdpi.com. For polycondensation, DFT can analyze the formation of ester or urethane (B1682113) linkages between DR19 units and the 1,4-substituted co-monomer, identifying intermediates and transition states.
Activation Energies and Transition States: By calculating the energy profiles along a reaction coordinate, computational studies can determine the activation energies for each step, providing insights into reaction rates and selectivity mdpi.com. This is critical for controlling polymer architecture and molecular weight distribution.
While specific computational data for the polymerization of "POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer))" are not universally available due to the generic nature of the "1,4-Substituted Co-monomer", the principles of theoretical modeling are well-established. For instance, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have been applied to synthesize sequence-ordered polymers incorporating Disperse Red 19 units, and such processes are amenable to detailed mechanistic and energetic modeling researchgate.netnih.gov. The ability to computationally predict the behavior of monomers and growing polymer chains provides a powerful tool for designing new materials with tailored properties.
Table 2: Key Parameters in Polymerization Pathway and Reaction Energetics Modeling
| Parameter | Description | Computational Method | Relevance |
| Reaction Mechanism | Detailed step-by-step description of chemical transformations. | DFT, Molecular Dynamics | Understanding bond formation/breaking, identifying intermediates. |
| Activation Energy (Ea) | Energy barrier that must be overcome for a reaction to occur. | DFT (Transition State Theory) | Predicting reaction rates, determining reaction conditions. |
| Transition State Geometry | Geometrical arrangement of atoms at the peak of the energy barrier. | DFT (Transition State Search) | Critical for understanding reaction pathway, guiding catalyst design. |
| Reaction Energetics (ΔH, ΔG) | Enthalpy and Gibbs free energy change of the overall reaction. | DFT (Thermodynamic Calculations) | Assessing thermodynamic favorability and spontaneity of polymerization. |
Mechanistic Understanding of Functional Performance in Poly Disperse Red 19 Alt 1,4 Substituted Co Monomer
Photoisomerization and Reorientation Mechanisms of Azo Chromophores in Polymer Matrices
The functional performance of POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) heavily relies on the photoisomerization and subsequent reorientation of its Disperse Red 19 (DR19) units within the polymer matrix. DR19 is an azo chromophore, characterized by a nitrogen-nitrogen double bond (–N=N–) that allows for reversible photoisomerization between two primary isomeric states: the more stable trans (E) form and the less stable cis (Z) form wikipedia.orguni.lu. The trans isomer typically exhibits a rod-like, elongated structure, while the cis isomer is bent uni.lualfa-chemistry.com.
Upon irradiation with light at an appropriate wavelength (e.g., blue-green wavelengths for azobenzenes), trans DR19 molecules absorb photons and undergo a trans-to-cis isomerization wikipedia.orgalfa-chemistry.comnih.govwikipedia.org. This conformational change is accompanied by alterations in the molecule's shape, polarity, and dipole moments wikipedia.org. The cis isomer can then revert back to the trans form either thermally or by irradiation with light of a different wavelength. This cyclic photoisomerization is a key process that drives molecular movement and rearrangement within the polymer.
When the polymer film containing DR19 is exposed to linearly polarized light, the photoisomerization process becomes anisotropic. DR19 molecules whose transition dipole moments are aligned parallel to the incident light polarization preferentially absorb photons and undergo trans-to-cis isomerization wikipedia.org. This selective absorption leads to a depletion of trans isomers aligned along the light polarization, a phenomenon known as "angular hole burning" wikipedia.org. Subsequently, the cis isomers, being less anisotropic or reorienting randomly upon cis-to-trans relaxation, lead to a net reorientation of the chromophores perpendicular to the electric field of the incident light wikipedia.orgalfa-chemistry.comwikipedia.org. This reorientation results in the formation of photoinduced optical anisotropy, such as birefringence and dichroism, in the polymer film wikipedia.orgwikipedia.org. The efficiency of this reorientation is influenced by the irradiation wavelength and can occur even without complete isomerization upon photon absorption.
The polymer matrix plays a crucial role in facilitating or hindering this reorientation. The free volume available around the chromophore and the mobility of the polymer chains dictate the ease with which DR19 molecules can change their orientation wikipedia.org. In glassy polymer matrices, the reorientation mechanism can involve initial molecular rearrangements around the chromophore, leading to motion of surrounding host molecules and eventually the chromophore's rotation, even at low temperatures where thermal diffusion is limited wikipedia.org.
Table 1: Key Photoisomerization Characteristics of Azo Chromophores
| Characteristic | Description |
| Isomeric States | trans (rod-like, stable) and cis (bent, less stable) |
| Photoexcitation | trans → cis isomerization induced by light (e.g., 360-540 nm for azobenzenes), leading to shape, polarity, and dipole moment changes wikipedia.orguni.lualfa-chemistry.comnih.gov. |
| Thermal Relaxation | cis → trans isomerization (thermal back-isomerization). |
| Light-Induced Decay | cis → trans isomerization induced by light of different wavelengths. |
| Reorientation Basis | Preferential absorption of linearly polarized light, leading to angular hole burning and reorientation perpendicular to light polarization wikipedia.orgwikipedia.org. |
| Matrix Influence | Polymer matrix rigidity and glass transition temperature (Tg) significantly affect reorientation efficiency and anisotropy build-up wikipedia.org. |
Intramolecular and Intermolecular Energy Transfer Pathways
Energy transfer processes within POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) are critical for understanding its photo-responsive and nonlinear optical behaviors. When DR19 chromophores absorb light, they are excited to higher electronic states. The absorbed energy can then undergo various relaxation pathways, including both intramolecular and intermolecular energy transfer.
Intramolecular Energy Transfer: This involves the transfer of energy within a single DR19 chromophore or between different parts of the same chromophore unit, especially if the chromophore itself has multiple energy-absorbing segments or if the co-monomer contributes to the electronic structure. Intramolecular charge transfer (ICT) phenomena are observed in aryl azo chromophores, affecting their dipole moments and influencing their optoelectronic activity. The efficiency of intramolecular decay and excitation energy transfer can be affected by the electronic structure of the chromophore. In some azo dyes, excited state intramolecular proton transfer (ESIPT) can occur, influenced by the molecular architecture and hydrogen bonding. These internal energy redistribution processes dictate the efficiency of photoisomerization and the lifetime of the excited states.
Correlation between Polymer Architecture, Chromophore Alignment, and Macroscopic Optical/Electronic Response
The polymer architecture in POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) is paramount in determining the efficiency and stability of chromophore alignment and, consequently, the macroscopic optical and electronic response. The "1,4-substituted co-monomer" in an alternating copolymer structure implies that DR19 units are covalently incorporated into the polymer backbone in a defined sequence. This covalent attachment is crucial as it significantly enhances the thermal and photo stability of the polymeric unit compared to dye-doped systems where chromophores are simply mixed into the polymer matrix.
The way DR19 chromophores are integrated—whether as side-chain groups or directly within the main chain—profoundly influences their mobility and the stability of their induced alignment. For example, DR19, with its two hydroxyl groups, can covalently connect with the base polymer, often as a side-chain group. The rigidity of the polymer backbone and the degree of cross-linking play a vital role in restricting chromophore mobility, which is essential for stabilizing poled, noncentrosymmetric alignments required for second-order NLO applications. Polymers with rigid and extended helical chain conformations can lead to strong orientational correlation of side groups, enhancing the collective NLO response.
Electric field poling is a common method to induce a noncentrosymmetric alignment of the chromophores. The poling temperature often needs to exceed the polymer's glass transition temperature (Tg) by a certain margin (e.g., 10–20 °C) to allow sufficient polymer chain movement for chromophore alignment. A higher Tg of the polymer matrix generally correlates with improved thermal stability of the induced NLO effects, as it reduces the rate of orientational relaxation after the poling field is removed. For instance, certain dendritic NLO materials exhibit high thermal stabilities with onset temperatures for 20% SHG signal loss (T80%) beyond 120 °C, attributed to their relatively rigid 3D structure where chromophores are incorporated into the polymer backbone. This integrated architecture helps to stabilize the noncentrosymmetric alignment at elevated temperatures.
The macroscopic optical response, such as birefringence and dichroism, is a direct consequence of the collective alignment of the chromophores. The light-induced reorientation of DR19 molecules dictates the formation of surface relief gratings and other topographic changes in the polymer films, which can be further exploited for optical data storage and other photonic applications nih.govwikipedia.org. The precise spatial arrangement of chromophores within the polymer structure also influences absorption losses at telecommunication wavelengths, highlighting the intricate structure-property relationships in these materials.
Role of Environmental Factors on Photo-Responsiveness
The photo-responsiveness of POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) is significantly influenced by various environmental factors, including temperature, light intensity, wavelength, and the presence of solvents or humidity.
Temperature: Temperature is a critical factor affecting both the photoisomerization kinetics and the stability of chromophore alignment. The glass transition temperature (Tg) of the polymer matrix is particularly important wikipedia.org. Below Tg, the polymer chains are in a glassy state, restricting the mobility of the chromophores and "freezing" the induced alignment wikipedia.org. As the temperature approaches or exceeds Tg, the polymer chains gain mobility, allowing for more efficient photoisomerization and reorientation but also increasing the rate of thermal relaxation of the aligned chromophores wikipedia.org. For instance, the efficiency of anisotropy formation in azo-doped poly(alkyl methacrylates) decreases with increasing temperature, and the probability of molecule reorientation per isomerization cycle depends on the irradiation wavelength. High thermal stability of NLO effects is crucial for device applications, and polymers with higher Tg typically exhibit better stability at elevated temperatures. DR1 doping can also increase the Tg of the polymer matrix, such as in PMMA fibers, thereby influencing their thermomechanical and photomechanical properties.
Light Intensity and Wavelength: The intensity and wavelength of the incident light directly control the rate and extent of photoisomerization and subsequent reorientation. Different wavelengths can induce specific isomeric transitions or facilitate reorientation. For example, UV light typically drives trans-to-cis isomerization, while visible light can induce the cis-to-trans back-isomerization or influence the reorientation process nih.gov. The ability to modulate irradiation parameters like light intensity, wavelength, and irradiation time allows for precise control over the polymer's response. Higher light intensity can lead to faster photomechanical responses or more significant changes in optical properties.
Solvent/Humidity: The surrounding chemical environment, such as the presence of solvents or varying humidity levels, can also impact the polymer's photo-responsiveness. Water content, for example, has been shown to affect the kinetics of azobenzene (B91143) isomerization and the bending behavior of photoresponsive hydrogels. The presence of water can influence hydrophobic interactions and the mobility of azobenzene moieties within the polymer, leading to different macroscopic responses, such as bending towards or away from the light source depending on water content. The solvent polarity can also affect the electronic properties and charge transfer behavior of azo chromophores.
Table 3: Influence of Environmental Factors on Azo-Polymer Photo-Responsiveness
| Environmental Factor | Influence on Photo-Responsiveness | Related Observation/Mechanism | Source Index |
| Temperature | Glass Transition Temperature (Tg): Below Tg, chromophore mobility is restricted, freezing alignment; above Tg, increased mobility allows reorientation but also thermal relaxation. Higher Tg generally correlates with better NLO stability. | Decrease in anisotropy formation efficiency with temperature; thermal diffusion impedes anisotropy buildup at low Tg; angular distribution frozen at high Tg wikipedia.org. Doping with DR1 can increase Tg of PMMA. T80% up to 140°C observed for NLO stability. | wikipedia.org |
| Light Wavelength | Different wavelengths can selectively induce trans-to-cis or cis-to-trans isomerization; affects reorientation efficiency. | Visible light (blue-green) induces trans-cis isomerization alfa-chemistry.comnih.govwikipedia.org. Wavelength dependence of reorientation efficiency observed. | alfa-chemistry.comnih.govwikipedia.org |
| Light Intensity | Directly influences the rate of photoisomerization and the magnitude of photoinduced effects. | Photoinduced dichroism and anisotropy are dependent on pump laser intensity. Light intensity and illumination time influence reaction kinetics. | |
| Humidity/Solvent | Affects chromophore mobility and intermolecular interactions within the polymer matrix, leading to changes in macroscopic properties. | Water content influences isomerization kinetics and bending behavior of hydrogels; can lead to aggregation of cis-Azo molecules. Solvent polarity can influence electronic and charge transfer properties. |
Degradation Science of Poly Disperse Red 19 Alt 1,4 Substituted Co Monomer
Photo-oxidative Degradation Mechanisms
Photo-oxidative degradation is a primary pathway for the breakdown of polymers, particularly when exposed to light and oxygen wikipedia.org. This process initiates the formation of free radicals within the polymer structure, which subsequently react with oxygen in a chain reaction, leading to irreversible alterations and a reduction in molecular weight wikipedia.orgfiveable.menih.gov. Polymers containing azo dyes, such as Disperse Red 19 (DR19), are particularly susceptible to photodegradation due to the light-absorbing properties of their chromophoric groups optica.orgmdpi.comresearchgate.netacs.org.
Initiation via Chromophoric Groups
The initiation of photo-oxidative degradation in POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) primarily occurs through the absorption of ultraviolet (UV) or visible light by chromophoric groups present within the polymer, notably the Disperse Red 19 moiety wikipedia.orgfiveable.meresearchgate.netcanada.ca. These chromophores, which include azo (-N=N-) groups, nitro (-NO2) groups, and hydroxyl (-OH) groups inherent to DR19 optica.orguni.lu, absorb high-energy photons, leading to electronic excitation and the formation of highly reactive free radicals fiveable.menih.govresearchgate.netcanada.ca. While initial radical formation can stem directly from photon absorption by intrinsic polymer chromophores or impurities, hydroperoxides are considered significant initiators in the photo-oxidative process wikipedia.orgnih.gov. These hydroperoxides, often formed during polymer processing or early stages of photo-oxidation, are highly photolabile and readily decompose under light to produce alkoxyl and hydroxyl radicals, which can then abstract hydrogen atoms from the polymer, thereby propagating the degradation wikipedia.orgnih.govresearchgate.net. Additionally, photolysis of ketone groups, which can be introduced onto the polymer backbone through photo-oxidation, contributes to degradation via Norrish Type I and Type II reactions, both of which can lead to bond cleavage and radical generation nih.gov.
Free Radical Chain Reactions
Following initiation, the photo-oxidative degradation of the polymer proceeds through a complex series of free radical chain reactions. The initial free radicals (macroradicals, P•) rapidly react with atmospheric oxygen to form peroxyl radicals (POO•) wikipedia.org. These peroxyl radicals are highly reactive and can abstract hydrogen atoms from other polymer chains, generating new macroradicals and hydroperoxides (POOH) wikipedia.org. The newly formed hydroperoxides then undergo photolysis or thermal decomposition to produce additional radicals (alkoxyl P• and hydroxyl HO• radicals), creating a self-perpetuating, autocatalytic cycle wikipedia.orgnih.gov. This chain reaction mechanism effectively propagates the degradation throughout the polymeric material wikipedia.orgfiveable.metandfonline.com.
Molecular Weight Reduction and Chain Scission
The free radical chain reactions and subsequent chemical transformations during photo-oxidative degradation inevitably lead to the breaking of covalent bonds within the polymer backbone, a process known as chain scission wikipedia.orgfiveable.mesustainability-directory.com. For POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)), the cleavage of the azo (-N=N-) linkages present in the DR19 units is a critical degradation pathway, contributing to the breakdown of the polymer chain mdpi.comrero.chacs.org. Chain scission results in a significant reduction in the polymer's molecular weight and a broadening of its molecular weight distribution wikipedia.orgfiveable.mesustainability-directory.comwikipedia.org. This reduction in molecular weight directly translates to a deterioration of the polymer's mechanical properties, such as strength and malleability, often leading to embrittlement wikipedia.orgfiveable.menih.govwikipedia.org. Chain scission can occur randomly along the polymer chain or at specific weak points, depending on the polymer's structure and the nature of the degradation mechanism fiveable.mesustainability-directory.com.
Thermal Degradation Processes and Pathways
Research on azo-containing poly(β-thioester)s has shown a clear temperature-dependent degradation profile, with a significant increase in decomposition rate as the temperature is raised acs.orgresearchgate.net. This thermal degradation leads to a decrease in molecular weight, ultimately resulting in the dissociation of the polymeric material rero.chnih.govacs.org. The process often begins with chain scission, generating free radicals that can further react wikipedia.org. The reduction in molecular weight due to thermal chain scission can also affect the polymer's thermal properties, such as decreasing the glass transition temperature and melting temperature due to enhanced molecular mobility tainstruments.com.
For example, studies on thermally-labile azo-containing polymers illustrate this temperature dependence:
| Temperature (°C) | Final Molecular Weight ( g/mol ) after 4 hours |
| 60 | Slight shift/relatively stable |
| 80 | 2000 |
| 95 | 1400 |
| Table 1: Influence of Temperature on Molecular Weight Reduction during Thermal Degradation of Azo-Containing Polymers acs.org |
In some cases, the presence of azo dyes can even have an inhibiting effect on the deep pyrolysis of polyester (B1180765) fabrics, influencing the formation of specific degradation products researchgate.net. The detailed pathways for thermal degradation can involve complex radical reactions depending on the polymer backbone and the fate of the generated radicals acs.org.
Hydrolytic Degradation in the Presence of Heteroatoms
Hydrolytic degradation involves the chemical cleavage of polymer chains through reaction with water molecules youtube.com. This process is particularly relevant for condensation polymers that contain hydrolyzable bonds, such as ester, amide, urethane (B1682113), lactone, and lactam functional groups wikipedia.orgresearchgate.net. While the specific 1,4-substituted co-monomer in POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) is not defined, the presence of heteroatoms like oxygen and nitrogen within the Disperse Red 19 (DR19) structure, particularly its hydroxyl groups and the azo linkage, can influence the polymer's susceptibility to hydrolysis uni.lu.
For polymers with an all-carbon backbone, resistance to hydrolysis is high, but polymers with functional groups containing heteroatoms (e.g., carbonyl groups in polyesters or polyurethanes) are susceptible to hydrolytic attack wikipedia.org. This attack leads to chain scission, resulting in a reduction of the polymer's molecular weight and a loss of mass and mechanical properties taylorandfrancis.comnih.govencyclopedia.pubnih.gov. The diffusion and absorption of water molecules into the polymer matrix can trigger these reactions taylorandfrancis.com. The rate of hydrolytic degradation can be exceedingly slow at ambient temperatures but becomes a significant factor over time, especially in environments with moisture wikipedia.org. Factors such as the polymer's polarity, degree of crystallinity, and the pH of the surrounding medium can influence the rate of hydrolysis acs.orgresearchgate.net. Bonds near the chain ends are sometimes considered more susceptible to hydrolysis than inner bonds nih.gov.
Abiotic and Biotic Degradation Interactions
Polymer degradation in natural and engineered environments often involves a complex interplay between abiotic and biotic factors encyclopedia.pubmdpi.com. Abiotic degradation refers to non-biological processes that cause physical and chemical changes in the polymer, such as those induced by heat, light (UV radiation), water, and mechanical stress encyclopedia.pubresearchgate.netmdpi.commdpi.com. These abiotic processes are typically the initial stage of degradation, leading to visible changes like discoloration, cracking, and a reduction in molecular weight mdpi.commdpi.com.
For POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)), photo-oxidative and thermal degradation, as discussed previously, are key abiotic mechanisms. For instance, UV exposure can reduce the molecular weight of polymer chains and alter surface properties, making the material more susceptible to subsequent degradation mdpi.comresearchgate.net. The presence of oxygen-based additives or chromophores (like DR19) can further enhance abiotic photodegradation by absorbing UV light researchgate.net.
Biotic degradation, conversely, involves the action of microorganisms, such as bacteria and fungi, and their enzymes encyclopedia.pubmdpi.comresearchgate.net. These microorganisms metabolize the polymer, breaking it down into smaller molecules like carbon dioxide and water under aerobic conditions encyclopedia.pubmdpi.com. A key interaction is that abiotic degradation often acts as a precursor, enhancing the subsequent biotic degradation encyclopedia.pubmdpi.commdpi.comresearchgate.net. By reducing the polymer's molecular weight and increasing its surface area, abiotic processes make the material more accessible for microbial colonization and enzymatic attack encyclopedia.pubmdpi.commdpi.comresearchgate.net. For polymers containing azo dyes, specific microbial enzymes, such as azo reductases, can reduce the azo groups, initiating or contributing to the degradation process kpi.ua. This combined approach, where abiotic factors weaken the polymer structure for subsequent biological consumption, is a common degradation pathway for many polymeric materials.
Strategies for Enhancing Polymer Stability against Degradation
The stability of polymers containing azo chromophores, such as POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)), is critical for their long-term performance in various applications, particularly those requiring specific optical or mechanical properties. Degradation can occur through several pathways, including thermal, photo-oxidative, and chemical mechanisms, often targeting the azo linkage or the polymer backbone itself. Enhancing stability involves a multi-faceted approach, incorporating judicious structural design, the strategic inclusion of stabilizing additives, and optimized processing techniques. While direct research on the exact "POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer))" is not extensively documented in available literature, general principles derived from studies on Disperse Red 19 (DR19) within polymer matrices and other azo-containing polymers provide a robust framework for stabilization strategies.
Structural Modification and Covalent Integration
One of the most effective strategies involves the inherent design of the polymer structure to resist degradation. Covalent incorporation of Disperse Red 19 into the polymer backbone or as side-chain groups has been shown to impart thermal and photo stability to the polymeric unit itself sigmaaldrich.com. This integration method utilizes the hydroxyl groups present in DR19 to form stable covalent bonds with the base polymer sigmaaldrich.com.
Crosslinking: Introducing crosslinks into the polymer matrix can significantly enhance thermal stability. For instance, studies on azo-derived polymers have demonstrated that polymerization with crosslinking agents, such as phthalic acid, can improve thermal stability iieta.org. Crosslinked structures restrict chain mobility, increasing the energy required for thermal decomposition.
Liquid Crystalline Properties: For photoresponsive azopolymers, imparting liquid crystalline properties can enhance their photoinduced order and temporal stability due to the intrinsic self-organization ability of liquid crystalline polymers mdpi.com. Copolymerization of azobenzene (B91143) units with photopassive mesogenic monomers (like biphenyls or tolanes) has been reported to amplify photoinduced effects and potentially contribute to stability by promoting a more ordered and stable supramolecular arrangement mdpi.com.
Incorporation of Stabilizing Additives and Nanocomposites
The addition of various compounds, particularly nanoparticles, can offer significant improvements in polymer stability. These additives can act as thermal sinks, UV absorbers, radical scavengers, or improve mechanical integrity.
Metal Oxide Nanocomposites: For mitigating photodegradation, especially in applications where photocatalytic activity needs to be controlled or prevented, polymer nanocomposites incorporating metal oxides like titanium dioxide (TiO2) can be designed. While often used to promote degradation of azo dyes in wastewater treatment researchgate.netmdpi.comresearchgate.netnih.gov, the mechanism involves reducing electron-hole recombination and decreasing the band energy of semiconductors. If the goal is to stabilize the polymer/dye, selecting additives that inhibit these radical-generating processes or scavenge free radicals produced during photodegradation is crucial. Conversely, if a self-cleaning or degradable polymer is desired, these nanocomposites would be utilized.
Carbon Nanotubes (CNTs): The integration of carbon nanotubes (CNTs) into azo-linked porous polymers has been shown to enhance thermal stability. For example, in azo-linked pyrene-tetraone porous polymers, increasing CNT loading from 0% to 50% significantly improved thermal stability, as observed through thermogravimetric analysis (TGA) rsc.org.
Table 1: Influence of Carbon Nanotube (CNT) Loading on Thermal Stability of Azo-Linked Porous Polymers (Azo-PTP)
| Polymer Composite | CNT Loading (%) | Weight Retention at 700°C (%) rsc.org |
| Azo-PTP | 0 | 35 |
| Azo-PTP30 | 30 | 50 |
| Azo-PTP50 | 50 | 61 |
| Note: This table is designed for interactive rendering where a user could sort or filter data. |
Control of Processing Conditions and Environment
Processing parameters and the ambient environment during usage also profoundly influence polymer stability.
Optimized Thermal Processing: In melt polycondensation, careful control of heating rates and temperatures can lead to polymers with improved thermal stability and processability. For example, semi-aromatic polyamides have been studied, showing high glass transition temperatures and good thermal stability with initial degradation temperatures above 445°C rsc.org.
Environmental Control: Limiting exposure to degrading factors such as UV light, high temperatures, and specific chemical environments (e.g., strongly alkaline conditions that can degrade disperse dyes ijcce.ac.ir) can significantly extend the lifespan of the polymer. For materials sensitive to photodegradation, the use of protective coatings or packaging can be employed.
By combining these strategies, the long-term performance and reliability of POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) can be significantly enhanced, enabling its application in demanding environments.
Emerging Research Applications and Advanced Materials Concepts for Poly Disperse Red 19 Alt 1,4 Substituted Co Monomer
Advanced Optical and Photonic Technologies
Polymers containing Disperse Red 19 are prominent in the field of advanced optical and photonic technologies, primarily due to their strong non-linear optical (NLO) activity. This activity stems from the chromophore's ability to undergo changes in its refractive index when exposed to intense light, making these materials highly suitable for various photonic devices smolecule.com. NLO polymers offer advantages such as high nonlinearity, good processability, and cost-effectiveness, positioning them as viable alternatives to traditional inorganic optical materials psu.edukoreascience.kr.
Optical Switching and Modulation Devices
POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) and related DR19-containing polymers are actively researched for their potential in optical switching and modulation devices. Disperse Red 19, when integrated as red side groups in NLO polyesters or bonded with polyurethane, forms stable films suitable for such applications sigmaaldrich.comscientificlabs.co.uk. These polymers are employed in electro-optic (EO) Mach-Zehnder (MZ) modulators and EO 2x2 switches, critical components for ultra-high-speed signal processing in optical communication systems koreascience.kr. The strong and stable electro-optic properties observed in poled polymer films containing DR19 contribute to their efficacy in these devices psu.edu.
Table 1: Reported Applications and Characteristics in Optical Switching
| Polymer Type (containing DR19) | Key Application Area | Noted Characteristics | Reference |
| NLO Polyester (B1180765) | Optical Switching Devices | Used as red side groups; potential for optical switching. | sigmaaldrich.comscientificlabs.co.uk |
| Polyurethane with DR19 side groups | High-Speed Modulators for Analog Systems | Fabricated into integrated electro-optic modulators. | koreascience.kr |
| Polyurethane-based EO Polymer | Low-Loss Optical Waveguides and Modulators | Optimized oxygen plasma etching reduces scattering loss to less than 0.1 dB/cm at 1.3 µm. Exhibits strong and stable EO properties. | psu.edu |
Optical Data Storage and Polarization Holography
Azobenzene-containing polymers, including those functionalized with Disperse Red 19, have garnered significant attention for applications in optical data storage and holographic recording. These materials exhibit photoinduced anisotropy, a crucial property for such applications, which is largely driven by the photochemical trans-cis isomerization of the azo dye molecules acs.orgresearchgate.net. Research has demonstrated the capability of these polymers to store optical information through reversible photoinduced birefringence and the formation of holographic gratings acs.orgoptica.org. For instance, certain polymers incorporating Disperse Red 1 (a related azo dye) have shown capabilities for reversible optical data storage, where the molecules can be oriented perpendicular to incident polarized light, allowing for the storage of different kinds of data in the same record layer google.com.
Waveguide and Resonator Fabrication
The fabrication of low-loss optical waveguides is a key application area for polymers containing Disperse Red 19. Thermosetting polyurethane electro-optic polymers with DR19 side groups have been characterized for their suitability in making such waveguides and modulators psu.edukoreascience.kr. Optimization of etching parameters, such as RF power, oxygen pressure, and flow rate during oxygen plasma etching, has been shown to minimize surface roughness and reduce scattering loss to as low as 0.1 dB/cm at a wavelength of 1.3 µm, a value significantly lower than the absorption loss of the polymer itself psu.edu. This makes them promising for integrated photonic circuits.
Table 2: Waveguide Fabrication Parameters and Performance
| Polymer Composition | Fabrication Technique | Optimized Etching Condition (O2 plasma) | Achieved Optical Loss (1.3 µm) | Note | Reference |
| Polyurethane with DR19 side groups | Oxygen Plasma Etching | High pressure, low RF power | < 0.1 dB/cm | Minimized surface roughness | psu.edu |
Chemical and Environmental Sensing Platforms
While the primary focus for Disperse Red 19 has been on optical applications, its integration into polymeric structures also shows potential for sensing. The ability of azo dyes to undergo reversible changes in response to external stimuli, such as humidity or pH, suggests their utility in chemical and environmental sensing platforms. For example, Disperse Red 1 (DR1)-doped polymer films have demonstrated humidity-driven color switching based on reversible dye aggregation, providing a visual sensor for water content mcgill.ca. Although specific examples for DR19 in direct "sensing platforms" are less detailed in the provided search results, the general principle of azo dye polymers responding to their molecular environment and showing changes in optical properties (like absorption) implies potential for detecting chemical species or environmental changes spiedigitallibrary.orgoptica.org. The study of DR19's absorption and fluorescence spectra in different solvents and concentrations also forms a basis for potential sensing applications through spectroscopic detection researchgate.net.
Integration into Hybrid Organic-Inorganic Architectures
The integration of Disperse Red 19 into hybrid organic-inorganic architectures is a promising avenue for developing materials with enhanced or complementary functionalities. This approach combines the processability and flexibility of organic polymers with the unique optical and electronic properties of inorganic nanostructures researchgate.netmdpi.com. Studies have explored hybrid polymers where azo dyes like Disperse Red 1 are covalently bound to inorganic networks, such as silica. These hybrid materials have demonstrated the capability to store optical information and often exhibit enhanced thermal stability compared to their purely organic counterparts due to the formation of robust inorganic linkages (e.g., Si-O-Si bonds) acs.orgresearchgate.netacs.orgacs.org. This approach allows for the creation of sophisticated photonic devices, benefiting from both organic flexibility and inorganic stability mdpi.com.
Functional Coatings and Thin Film Technologies
Polymers containing Disperse Red 19 are highly suitable for the fabrication of functional coatings and thin films. These films can be produced using methods like spin-coating, enabling precise control over film morphology and thickness tandfonline.com. DR19 can be incorporated into stable films, such as polyurethanes, which are crucial for the fabrication of analog systems sigmaaldrich.comscientificlabs.co.uk. Research on Disperse Red 19-based polyurethanes has explored how different polymer segments (e.g., poly(ethylene glycol) or polydimethylsiloxane) influence film quality, height, and roughness, enabling the engineering of films with controlled morphology for specific applications tandfonline.com. Furthermore, studies on thin films of similar azo dyes, like Disperse Red 1, emphasize their use in optical data storage and other photonic applications, highlighting the importance of molecular orientation and film properties researchgate.netmdpi.com.
Table 3: Characteristics of Functional Coatings and Thin Films
| Polymer System (containing DR19) | Fabrication Method | Noted Film Characteristics | Reference |
| Polyurethane derivatives from DR19 | Spin-coating | Quality films, height values around 206 nm, roughness 25.6 nm. | tandfonline.com |
| Polyurethane with DR19 side groups | Film formation | Forms stable films, suitable for analog systems fabrication. | sigmaaldrich.comscientificlabs.co.uk |
Future Research Directions and Challenges in the Study of Poly Disperse Red 19 Alt 1,4 Substituted Co Monomer
Development of Precision Polymerization for Tailored Architectures
Achieving precise control over the polymerization of POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) is paramount for realizing materials with bespoke architectures and functionalities. Future research must concentrate on methodologies that enable atom-level precision in monomer sequence, molecular weight, and polydispersity, especially given the strict alternating nature of the copolymer nih.govrsc.orgrsc.orgacs.org.
Key Research Directions:
Controlled Radical Polymerization Techniques: Exploring advanced reversible-deactivation radical polymerization (RDRP) methods, such as RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization, can offer greater control over molecular weight and dispersity. While some RDRP methods can face challenges with specific monomers, continuous refinement in this area could provide precise control for complex monomers like Disperse Red 19 derivatives rsc.orgacs.orgmdpi.com.
Stereoregular and Sequence-Controlled Synthesis: Developing polymerization techniques that allow for the precise placement of Disperse Red 19 and the 1,4-substituted co-monomer in a strictly alternating, and potentially stereoregular, fashion. Ring-Opening Metathesis Polymerization (ROMP) and catalyst-transfer condensation polymerization have shown promise in generating precisely controlled sequences and defined functional group spacing in alternating copolymers nih.govrsc.orgacs.org.
Synthesis of Complex Topologies: Moving beyond linear alternating structures to synthesize more complex architectures, such as branched, star, or block copolymers incorporating the POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) segment. This would enable the creation of hierarchical structures with novel properties memtein.comacs.orgacs.org.
Table 1: Challenges and Opportunities in Precision Polymerization
| Challenge | Opportunity | Impact on Polymer Properties |
| Control over monomer sequence and regularity | Advanced RDRP, ROMP, and catalyst-transfer polymerization for precise sequences nih.govrsc.orgrsc.orgacs.orgacs.org | Enhanced predictability of optical, electronic, and structural properties. |
| Achieving narrow molecular weight distribution | Refinement of RAFT and other controlled polymerization methods acs.orgmdpi.comresearchgate.net | Improved material homogeneity and consistent performance. |
| Synthesis of complex polymer topologies | Development of novel initiators and multi-component polymerization strategies acs.org | Access to hierarchical structures and multi-functional materials. |
In-Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) during synthesis, processing, and under operational conditions is crucial. Future research should focus on developing and applying in-situ characterization techniques that provide real-time insights into structural evolution and molecular rearrangements.
Key Research Directions:
Real-time Spectroscopic Analysis: Utilizing advanced spectroscopic methods (e.g., time-resolved UV-Vis, fluorescence, FTIR, Raman, dielectric spectroscopy) to monitor the polymerization kinetics, conformational changes, and self-assembly processes as they occur nih.govresearchgate.netmdpi.com. This can provide insights into the orientation function of chromophores like Disperse Red 19 within the polymer acs.org.
Advanced Microscopy for Nanoscale Dynamics: Employing techniques such as environmental scanning transmission electron microscopy (ESTEM) and in-situ atomic force microscopy (AFM) to observe morphological changes and molecular arrangement at the nanoscale under relevant environmental conditions royalsocietypublishing.orgrsc.org.
X-ray Scattering Techniques: Utilizing in-situ X-ray photon correlation spectroscopy (XPCS) and small-angle X-ray scattering (SAXS) to track the dynamic structure formation and phase separation during polymer processing or application aps.org.
Table 2: In-Situ Characterization Techniques and Their Applications
| Technique | Application Area | Insights Gained |
| Time-resolved UV-Vis/Fluorescence/FTIR/Raman | Polymerization kinetics, conformational changes acs.orgnih.govresearchgate.netmdpi.com | Real-time understanding of reaction mechanisms and structural evolution. |
| Environmental Scanning Transmission Electron Microscopy (ESTEM) | Nanoscale morphology and dynamic processes royalsocietypublishing.org | Direct visualization of structural rearrangements under operational conditions. |
| X-ray Photon Correlation Spectroscopy (XPCS) | Phase separation, structural dynamics aps.org | Understanding of polymer solution behavior and self-assembly processes. |
| Dielectric Spectroscopy | Molecular orientation and chain dynamics researchgate.net | Characterization of molecular mobility and alignment in electric fields. |
Multi-Scale Computational Modeling for Predictive Material Design
Computational modeling is essential for predicting the properties of POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) and guiding the design of new materials, given the complex interplay of phenomena across various length and time scales mdpi.comkyushu-u.ac.jp.
Key Research Directions:
Integration of Multiscale Models: Developing and refining computational frameworks that seamlessly bridge different scales, from quantum mechanics (QM) and atomistic molecular dynamics (MD) to coarse-grained (CG) simulations and continuum models (e.g., finite element methods). This holistic approach can predict macroscopic properties based on molecular interactions and architectures mdpi.comkyushu-u.ac.jpnih.govresearchgate.netrsc.org.
Predictive Simulations of Structure and Function: Utilizing multiscale models to predict the optical, electronic, mechanical, and thermal properties of the polymer based on variations in the Disperse Red 19 unit, the 1,4-substituted co-monomer, and their precise alternating sequence kyushu-u.ac.jprsc.org.
Simulations of Dynamic Processes: Implementing computational models to simulate dynamic processes like self-assembly, degradation, and response to external stimuli, providing insights that complement experimental observations nih.gov.
Table 3: Levels of Multiscale Computational Modeling
| Modeling Scale | Typical Methods | Focus | Contribution to Material Design |
| Quantum Mechanics (QM) | DFT (Density Functional Theory) | Electronic structure, reaction mechanisms, interaction energies mdpi.comrsc.org | Understanding fundamental chemical reactivity and electronic properties. |
| Atomistic (MD, Monte Carlo) | Molecular Dynamics, Monte Carlo simulations | Conformation, local dynamics, inter-molecular interactions mdpi.comnih.gov | Predicting glass transition, diffusion, and short-range order. |
| Mesoscopic (CG, DPD) | Coarse-Grained Molecular Dynamics, Dissipative Particle Dynamics | Self-assembly, phase behavior, morphology evolution mdpi.comkyushu-u.ac.jp | Designing polymer morphology and understanding microphase separation acs.org. |
| Macroscopic (FEM, FVM) | Finite Element Method, Finite Volume Method | Bulk mechanical properties, fluid flow, heat transfer mdpi.com | Predicting performance in real-world devices and applications. |
Exploration of Novel Alternating Comonomer Units for Enhanced Functionality
The "1,4-substituted co-monomer" in POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) offers immense potential for tailoring the polymer's functionality. Future research should systematically explore a wider range of comonomers to impart specific or enhanced properties.
Key Research Directions:
Tailoring Electronic and Optical Properties: Introducing electron-donor or electron-acceptor moieties as the 1,4-substituted co-monomer to fine-tune the electronic band gap, charge transfer characteristics, and ultimately the optical properties (e.g., absorption, emission, non-linear optical response) of the resulting polymer core.ac.ukacs.org.
Incorporation of Responsive Units: Designing co-monomers that confer stimuli-responsive properties (e.g., thermal, pH, light, electrical field responsiveness), allowing the polymer to adapt or change its function in response to environmental cues researchgate.net.
Biocompatible and Biodegradable Comonomers: Exploring co-monomers that enable the polymer to be used in biomedical applications, focusing on biocompatibility and controlled degradability, which is crucial for sustainable materials acs.org.
Mechanically Robust Comonomers: Investigating co-monomers that enhance the mechanical strength, flexibility, or toughness of the polymer, making it suitable for structural or flexible electronic applications.
Table 4: Examples of Functionalities Imparted by Alternating Comonomers
| Type of Comonomer | Potential Functionality | Relevant Applications |
| Electron-donor/acceptor pairs (e.g., Maleic Anhydride (B1165640), Styrene, N-substituted Maleimides) | Charge transfer, tunable optical/electronic properties memtein.comcore.ac.ukresearchgate.netacs.orgrsc.orgmdpi.comrsc.org | Organic electronics, sensing, non-linear optics. |
| Cyclobutene derivatives (e.g., esters, amides) | Precise functional group spacing, charge density nih.govacs.org | Antibacterial agents, materials with controlled porosity. |
| Amino acids and peptides | Bioactivity, biodegradability, self-assembly researchgate.net | Bio-inspired nanomaterials, drug delivery. |
| Fluorine-containing vinyl ethers | Hydrophobicity, oil/water repellency jst.go.jp | Coatings, membranes. |
Fundamental Understanding of Structure-Property Relationships at the Nanoscale
A deeper, fundamental understanding of how the nanoscale architecture and morphology of POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) influence its macroscopic properties is critical. This involves correlating molecular-level arrangements with bulk performance.
Key Research Directions:
Correlating Sequence to Morphology: Investigating how the precise alternating sequence and specific chemical nature of Disperse Red 19 and the 1,4-substituted co-monomer dictate the polymer's self-assembly, crystallization, and amorphous phase behavior at the nanoscale acs.orgresearchgate.net.
Dynamic Heterogeneity: Characterizing the dynamic heterogeneity of the polymer, especially near glass transitions, and how this relates to macroscopic properties like mechanical response and relaxation times researchgate.netosti.gov.
Nanoscale Characterization for Structural Insight: Employing advanced techniques capable of resolving nanoscale features, such as advanced electron microscopy (e.g., cryo-TEM), scanning probe microscopy (e.g., conductive AFM), and sophisticated X-ray/neutron scattering to map the precise arrangement of the chromophore and co-monomer units within the polymer matrix rsc.orgosti.govresearchgate.netacs.org.
Addressing Long-Term Stability and Performance under Diverse Operating Conditions
The practical utility of POLY((DISPERSE RED 19)-ALT-(1,4-Substituted Co-monomer)) heavily depends on its long-term stability and consistent performance across a range of operating conditions. This is a significant challenge for many functional polymers.
Key Research Directions:
Thermal and Photochemical Stability: Investigating degradation mechanisms under elevated temperatures and prolonged light exposure, especially concerning the inherent light sensitivity of azo dyes like Disperse Red 19 acs.orgmdpi.comupc.edu. Developing strategies to enhance stability through chemical modification, structural design, or incorporation of stabilizing agents acs.orgcsic.es.
Chemical and Environmental Durability: Assessing the polymer's resilience to various chemical environments (e.g., pH extremes, oxidizing agents, solvents) and mechanical stresses over extended periods csic.esmdpi.comrsc.orgresearchgate.netnih.gov.
Fatigue and Aging Studies: Conducting rigorous long-term aging tests under simulated real-world conditions to understand how performance degrades over time and to identify limiting factors acs.orgresearchgate.netnih.gov.
Recyclability and Sustainability: Exploring pathways for the circularity of these polymers, including their controlled degradation and potential for monomer recovery or repurposing, aligning with broader sustainability goals.
Table 5: Factors Influencing Long-Term Stability
| Factor | Impact on Polymer Performance | Mitigation Strategies |
| Thermal Degradation | Loss of mechanical, optical, or electronic properties acs.org | Rational design of thermally stable backbones and chromophores acs.org. |
| Photochemical Degradation | Fading of color, reduced optical efficiency, structural damage | Incorporating UV stabilizers, designing photo-stable chromophores, protective coatings. |
| Chemical Environment | Swelling, dissolution, hydrolysis, oxidation csic.esmdpi.comrsc.orgresearchgate.net | Enhancing chemical resistance through crosslinking, surface functionalization, or resistant monomer units. |
| Mechanical Stress | Fatigue, cracking, loss of structural integrity | Optimizing molecular architecture for improved mechanical properties mdpi.com. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing POLY((DISPERSE RED 19)-ALT-(1 4-...), and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves copolymerization under controlled conditions (e.g., temperature, solvent, initiator). To ensure reproducibility:
- Document precise stoichiometric ratios of monomers and initiators.
- Specify reaction parameters (e.g., 60°C in dimethylformamide for 24 hours under nitrogen) .
- Include control experiments to verify polymerization efficiency (e.g., gel permeation chromatography (GPC) for molecular weight distribution) .
Q. Which characterization techniques are most effective for analyzing the structural and functional properties of POLY((DISPERSE RED 19)-ALT-(1 4-...)?
- Methodological Answer : Use a multi-technique approach:
- NMR spectroscopy for copolymer sequence analysis.
- FT-IR to confirm functional group retention post-polymerization.
- Thermogravimetric analysis (TGA) to assess thermal stability.
- UV-Vis spectroscopy to monitor chromophore integrity (critical for dye-based polymers) .
- Report instrument calibration details and baseline corrections to minimize artifacts .
Q. How can researchers evaluate the stability of POLY((DISPERSE RED 19)-ALT-(1 4-...) under varying environmental conditions?
- Methodological Answer : Design accelerated aging studies:
- Expose samples to controlled humidity (e.g., 30–90% RH), temperature (25–80°C), and UV light.
- Quantify degradation via mass loss (TGA) , chromaticity shifts (CIE Lab) , or mechanical property changes .
- Use statistical models (e.g., Arrhenius plots) to extrapolate long-term stability .
Advanced Research Questions
Q. What experimental design strategies optimize the copolymer’s properties (e.g., solubility, dye retention) for specific applications?
- Methodological Answer : Apply Design of Experiments (DOE) principles:
- Vary monomer feed ratios, solvent polarity, and initiator concentrations in a factorial design.
- Use response surface methodology (RSM) to model interactions between variables.
- Validate predictions with cross-validation (e.g., leave-one-out) to avoid overfitting .
Q. How can contradictory data on the copolymer’s photodegradation kinetics be resolved?
- Methodological Answer :
- Audit experimental variables : light source intensity (e.g., mW/cm²), sample thickness, and oxygen exposure.
- Replicate studies using standardized protocols (e.g., ISO 4892 for light aging).
- Perform error propagation analysis to identify dominant uncertainty sources (e.g., spectrometer calibration drift) .
- Compare results with computational models (e.g., time-dependent density functional theory) to validate mechanisms .
Q. What advanced statistical methods are appropriate for analyzing non-linear correlations between copolymer composition and performance?
- Methodological Answer :
- Use multivariate regression (e.g., partial least squares) to handle collinear variables.
- Apply machine learning algorithms (e.g., random forests) for pattern recognition in high-dimensional datasets.
- Report confidence intervals and p-values for significance testing, adhering to guidelines in Clinical Chemistry for statistical rigor .
Q. How can researchers address discrepancies in reported reaction yields for POLY((DISPERSE RED 19)-ALT-(1 4-...)?
- Methodological Answer :
- Standardize yield calculation methods : gravimetric vs. spectroscopic (e.g., NMR integration).
- Quantify residual monomers via high-performance liquid chromatography (HPLC) .
- Conduct interlaboratory studies to identify systematic biases (e.g., solvent purity thresholds) .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw data (e.g., molecular weights, polydispersity indices) alongside processed results (e.g., normalized degradation rates) .
- Figures : Use error bars (standard deviation) and annotate outliers. For spectral data, label key peaks and baseline regions .
- Reproducibility : Archive synthetic protocols in public repositories (e.g., Zenodo) and share instrument calibration certificates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
